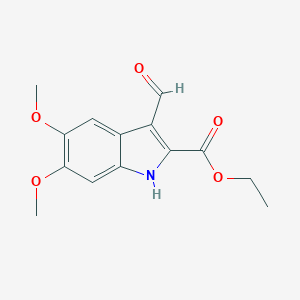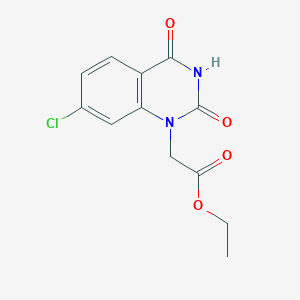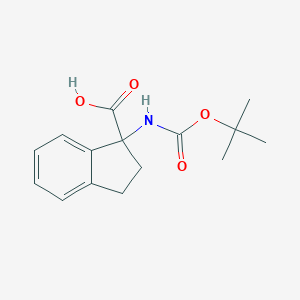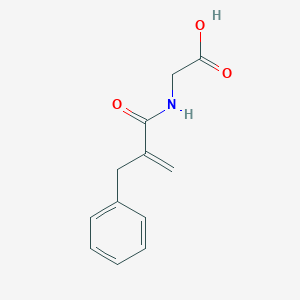
(2-Benzylacryloyl)glycine
描述
N-(2-benzyl propenoyl)-glycine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to a propenoyl moiety, which is further linked to glycine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl propenoyl)-glycine typically involves the reaction of benzylamine with propenoyl chloride, followed by the addition of glycine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of N-(2-benzyl propenoyl)-glycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(2-benzyl propenoyl)-glycine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The propenoyl moiety can be reduced to form the corresponding saturated compound.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Saturated N-(2-benzyl propanoyl)-glycine.
Substitution: Nitrobenzyl, halobenzyl derivatives.
科学研究应用
Chemistry: N-(2-benzyl propenoyl)-glycine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, N-(2-benzyl propenoyl)-glycine is studied for its potential role as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, N-(2-benzyl propenoyl)-glycine is used in the production of specialty chemicals and as a building block for more complex molecules. Its versatility and reactivity make it valuable in various industrial processes.
作用机制
The mechanism of action of N-(2-benzyl propenoyl)-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
N-benzyl glycine: Similar structure but lacks the propenoyl moiety.
N-(2-phenyl propenoyl)-glycine: Similar structure but with a phenyl group instead of a benzyl group.
N-(2-benzyl acetyl)-glycine: Similar structure but with an acetyl group instead of a propenoyl group.
Uniqueness: N-(2-benzyl propenoyl)-glycine is unique due to the presence of both the benzyl and propenoyl groups, which confer specific chemical and biological properties
属性
IUPAC Name |
2-(2-benzylprop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZNKNUJVBMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
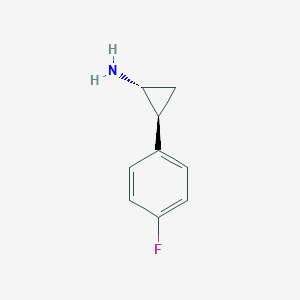
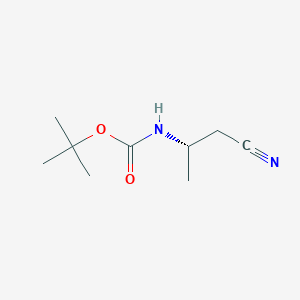



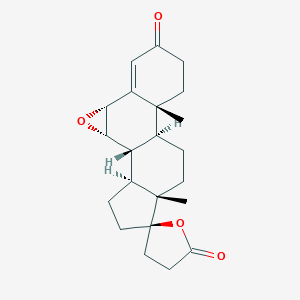
![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
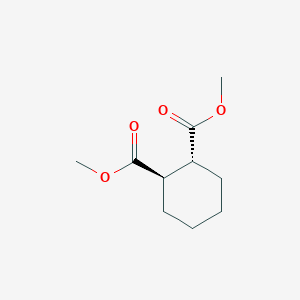
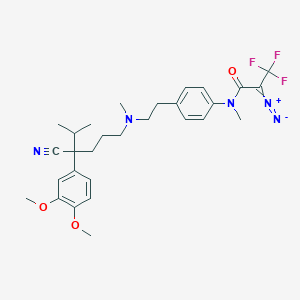
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
